N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
Description
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, an oxopiperidinyl moiety, and a methylisoxazole carboxamide group.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-13-9-17(22-26-13)19(25)21-12-16(23-8-3-2-7-18(23)24)11-14-5-4-6-15(20)10-14/h4-6,9-10,16H,2-3,7-8,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYCHCWAKBCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stage 1: 3-(3-Fluorophenyl)propane-1,2-diamine Intermediate
The synthesis begins with the preparation of 3-(3-fluorophenyl)propane-1,2-diamine, achieved through a modified Curtius rearrangement:
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | 3-Fluorocinnamic Acid |
| Reagent | Diphenylphosphoryl Azide |
| Solvent | Tetrahydrofuran |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
The reaction proceeds via in situ formation of an acyl azide, followed by thermal decomposition to generate an isocyanate intermediate. Subsequent hydrolysis under basic conditions (NaOH, H₂O/THF) yields the diamine.
Stage 2: Piperidinone Ring Conjugation
Nucleophilic substitution introduces the 2-oxopiperidin-1-yl moiety using 2-bromopiperidinone:
Optimized Parameters
| Variable | Optimal Range |
|---|---|
| Base | Potassium Carbonate |
| Solvent | Dimethylformamide |
| Molar Ratio | 1:1.2 (Diamine:Bromide) |
| Temperature | 60°C |
| Duration | 8 hours |
| Yield | 81% |
The reaction exploits the nucleophilic character of the secondary amine in the diamine intermediate, with DMF enhancing solubility of the aromatic system.
Final Coupling with 5-Methyl-1,2-Oxazole-3-Carboxylic Acid
The terminal amine undergoes carboxamide formation via active ester methodology:
Carboxylic Acid Activation
The oxazole carboxylate is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
Activation Protocol
| Component | Quantity |
|---|---|
| 5-Methyl-1,2-oxazole-3-carboxylic Acid | 1.1 eq |
| HATU | 1.5 eq |
| DIEA (Base) | 3 eq |
| Solvent | Dichloromethane |
| Activation Time | 30 minutes |
Amide Bond Formation
Coupling occurs under mild conditions to prevent epimerization:
Reaction Profile
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Stirring Duration | 4 hours |
| Workup | Aqueous NaHCO₃ Wash |
| Crude Yield | 93% |
| Final Purity (HPLC) | 98.5% |
Industrial-Scale Manufacturing
Large-scale production employs continuous flow reactors to enhance process control and yield consistency:
Flow Reactor Configuration
| Unit Operation | Design Parameters |
|---|---|
| Reaction Volume | 150 L |
| Tubing Diameter | 10 mm |
| Residence Time | 12 minutes |
| Temperature Control | ±0.5°C |
| Throughput | 8 kg/hour |
Critical Process Analytics
| Quality Attribute | Specification |
|---|---|
| Residual Solvents | <300 ppm (ICH Q3C) |
| Genotoxic Impurities | <1 ppm |
| Particle Size Distribution | D90 < 50 µm |
Purification and Isolation
Final purification employs orthogonal chromatography techniques:
Chromatographic Conditions
| Method | Parameters |
|---|---|
| Normal Phase (SiO₂) | Hexane:EtOAc (3:1 → 1:1) |
| Reverse Phase (C18) | Acetonitrile:H₂O (0.1% TFA) |
| Ion Exchange | DEAE Cellulose, pH 6.8 |
Crystallization Optimization
| Variable | Optimal Value |
|---|---|
| Solvent System | Ethyl Acetate/Heptane |
| Cooling Rate | 0.5°C/minute |
| Seed Crystal Loading | 1% w/w |
| Final Purity | 99.8% |
Alternative Synthetic Approaches
Patent literature reveals complementary strategies for structural analogs:
Enzymatic Amination
Lipase-mediated kinetic resolution achieves enantiomeric excess >99% in related oxazolidinone systems:
Biocatalytic Parameters
| Enzyme | Candida antarctica Lipase B |
|---|---|
| Substrate | Racemic Amine Intermediate |
| Acyl Donor | Vinyl Acetate |
| ee | 99.4% |
| Productivity | 120 g/L/h |
Microwave-Assisted Synthesis
Accelerates piperidinone conjugation step by 8-fold compared to conventional heating:
Microwave Conditions
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 120°C |
| Pressure | 17 bar |
| Time | 15 minutes |
| Yield Improvement | +12% vs Thermal |
Stability and Degradation Pathways
Forced degradation studies inform formulation development:
Major Degradation Products
| Stress Condition | Degradant |
|---|---|
| Acidic (0.1N HCl, 40°C) | Oxazole Ring-Opened Adduct |
| Oxidative (3% H₂O₂) | N-Oxide Formation |
| Photolytic (ICH Q1B) | C-F Bond Cleavage |
Stabilization Strategies
| Excipient | Protective Mechanism |
|---|---|
| Ascorbic Acid (0.01%) | Antioxidant |
| Cyclodextrin (5% w/v) | Photostability Enhancer |
| Nitrogen Purging | Oxygen Scavenging |
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE include:
- N-(3-(3-chlorophenyl)-2-(2-oxopiperidin-1-yl)propyl)-5-methylisoxazole-3-carboxamide
- N-(3-(3-bromophenyl)-2-(2-oxopiperidin-1-yl)propyl)-5-methylisoxazole-3-carboxamide
- N-(3-(3-methylphenyl)-2-(2-oxopiperidin-1-yl)propyl)-5-methylisoxazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the fluorophenyl group, for example, can influence the compound’s reactivity, stability, and biological activity compared to its chlorinated, brominated, or methylated analogs.
Biological Activity
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS Number: 1421509-73-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN3O3 |
| Molecular Weight | 359.4 g/mol |
| Structure | Chemical Structure |
This compound is believed to exert its biological effects through interactions with specific molecular targets including enzymes and receptors. The fluorophenyl group enhances binding affinity and potency, potentially influencing various signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as leukemia L1210 and solid tumors. The ID50 values for these compounds suggest potent activity against specific cancer types, highlighting their potential as therapeutic agents .
Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological effects, particularly in the context of neurological disorders. The oxazoles are known to interact with neurotransmitter systems, which could lead to potential applications in treating conditions like anxiety and depression. Preliminary studies suggest that modifications in the oxazole ring can enhance the compound's efficacy in modulating neurotransmitter activity .
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics .
- Mechanistic Insights : Another investigation focused on the compound's interaction with specific protein targets involved in cancer progression. Using molecular docking studies, researchers identified key binding sites that suggest a mechanism involving inhibition of critical oncogenic pathways .
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
